molecular formula C34H52N2O4 B14343405 1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime CAS No. 104192-30-5

1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime

Cat. No.: B14343405
CAS No.: 104192-30-5
M. Wt: 552.8 g/mol
InChI Key: BWAPCYTWDFJIQW-SGRXOXICSA-N
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Description

1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime is a complex organic compound with the molecular formula C34H52N2O4 It is characterized by the presence of two oxime groups and two hexyloxyphenyl groups attached to a decanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime typically involves the reaction of 1,10-decanedione with 4-(hexyloxy)benzaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxime product. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime undergoes various chemical reactions, including:

    Oxidation: The oxime groups can be oxidized to form nitroso compounds.

    Reduction: The oxime groups can be reduced to amines.

    Substitution: The hexyloxyphenyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hexyloxyphenyl derivatives.

Scientific Research Applications

1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime involves its interaction with specific molecular targets. The oxime groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the hexyloxyphenyl groups can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,10-Decanedione, 1,10-bis(4-methoxyphenyl)-, dioxime
  • 1,10-Decanedione, 1,10-bis(4-ethoxyphenyl)-, dioxime
  • 1,10-Decanedione, 1,10-bis(4-butoxyphenyl)-, dioxime

Uniqueness

1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime is unique due to the presence of hexyloxy groups, which enhance its hydrophobicity and influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

104192-30-5

Molecular Formula

C34H52N2O4

Molecular Weight

552.8 g/mol

IUPAC Name

(NZ)-N-[(10Z)-1,10-bis(4-hexoxyphenyl)-10-hydroxyiminodecylidene]hydroxylamine

InChI

InChI=1S/C34H52N2O4/c1-3-5-7-15-27-39-31-23-19-29(20-24-31)33(35-37)17-13-11-9-10-12-14-18-34(36-38)30-21-25-32(26-22-30)40-28-16-8-6-4-2/h19-26,37-38H,3-18,27-28H2,1-2H3/b35-33-,36-34-

InChI Key

BWAPCYTWDFJIQW-SGRXOXICSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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